molecular formula C23H32N2O3 B5908402 2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide

2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide

Cat. No.: B5908402
M. Wt: 384.5 g/mol
InChI Key: RMDZUVADIQENQU-XDHOZWIPSA-N
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Description

2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It is a potent inhibitor of HDAC enzymes that play a crucial role in the regulation of gene expression, cell cycle progression, and apoptosis. CI-994 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and other disorders.

Mechanism of Action

2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide exerts its anti-cancer effects by inhibiting HDAC enzymes, which are responsible for the deacetylation of histone proteins that regulate gene expression. HDAC inhibitors like this compound increase histone acetylation, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase histone acetylation, leading to changes in gene expression. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its potential toxicity. It has been shown to have side effects, such as nausea, vomiting, and fatigue, which may limit its clinical use.

Future Directions

There are several future directions for the study of 2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide. One area of research is the development of more potent and selective HDAC inhibitors that have fewer side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, the combination of this compound with other cancer therapies, such as immunotherapy, is an area of active research.

Synthesis Methods

The synthesis of 2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide involves the condensation of 3-ethoxy-4-isobutoxybenzaldehyde with 2-methylcyclohexylamine to form the corresponding imine intermediate. The imine is then reduced with sodium borohydride to give the corresponding amine, which is subsequently reacted with acryloyl chloride and cyanogen bromide to yield this compound.

Scientific Research Applications

2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide has been studied extensively for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, this compound has been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.

Properties

IUPAC Name

(E)-2-cyano-3-[3-ethoxy-4-(2-methylpropoxy)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-5-27-22-13-18(10-11-21(22)28-15-16(2)3)12-19(14-24)23(26)25-20-9-7-6-8-17(20)4/h10-13,16-17,20H,5-9,15H2,1-4H3,(H,25,26)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDZUVADIQENQU-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CCCCC2C)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2CCCCC2C)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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